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Introduction
This technical guide provides a comprehensive overview of the homologs of the guanylin

peptide family, with a focus on guanylin and uroguanylin, across various species. Initially

referenced as "Tetrapeptide-2" in the query, our investigation clarifies that the core interest lies

in the endogenous peptides that regulate intestinal and renal function through the guanylate

cyclase C (GC-C) receptor. This document details their biological functions, signaling

pathways, comparative quantitative data, and the experimental protocols used for their study.

The Guanylin Peptide Family: Guanylin and
Uroguanylin
Guanylin and uroguanylin are small, homologous peptides that play a crucial role in regulating

fluid and electrolyte balance in the intestines and kidneys.[1] They are the endogenous ligands

for the membrane-bound receptor guanylate cyclase C (GC-C).[2] The binding of these

peptides to GC-C activates the intracellular catalytic domain of the receptor, leading to the

conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3]

This increase in intracellular cGMP is the primary signal that triggers downstream physiological

effects.
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Historically, the heat-stable enterotoxins (STa) produced by pathogenic bacteria like

Escherichia coli were instrumental in the discovery of this pathway, as they mimic the action of

guanylin and uroguanylin, leading to secretory diarrhea.[1]

Comparative Analysis of Guanylin and Uroguanylin
Homologs
The amino acid sequences of guanylin and uroguanylin have been conserved across a range

of species, highlighting their fundamental physiological importance. Below is a comparative

summary of their sequences.

Data Presentation: Amino Acid Sequences of Guanylin
and Uroguanylin Homologs

Species Peptide Amino Acid Sequence

Human Guanylin PGTCEICAYAACTGC

Rat Guanylin PNTCEICAYAACTGC

Pig Guanylin PGTCEICAYAACTGC

Opossum Guanylin SHTCEICAFAACAGC

Eel Guanylin PQCEICAYAACTGC

Guinea Pig Guanylin PGTCEICAYAACTGC

Human Uroguanylin NDDCELCVNVACTGCL

Rat Uroguanylin QEDCELCINVACTGC

Pig Uroguanylin NDDCEICVNVACTGCL

Opossum Uroguanylin QEDCELCINVACTGC

Eel Uroguanylin NDDCELLCNVACTGC

Guinea Pig Uroguanylin QEDCELCINVACTGC

Note: The table is compiled from various sources and represents the mature, active forms of

the peptides.
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Quantitative Data: Binding Affinities and Potency of
Select Homologs
While a comprehensive cross-species quantitative comparison is not extensively documented

in a single source, studies on human and mouse homologs provide valuable insights into their

functional differences. The affinity of these peptides for their receptor, GC-C, can be quantified

by the inhibitory constant (Ki) or the half-maximal effective concentration (EC50) for cGMP

production.

Ligand
Receptor
Species

Assay Parameter Value

Guanylin Human

Radioligand

Binding (T84

cells)

Ki

19 ± 5 nM and

1.3 ± 0.5 µM

(two-site model)

[4]

E. coli ST 5-17 Human

Radioligand

Binding (T84

cells)

Ki

78 ± 38 pM and

4.9 ± 1.4 nM

(two-site model)

[4]

ST peptide Human

cGMP

accumulation

(cells expressing

hGC-C)

EC50 ~50 nM[5]

ST peptide Mouse

cGMP

accumulation

(cells expressing

mGC-C)

EC50 ~200 nM[5]

Linaclotide Human
cGMP synthesis

(T84 cells)
EC50 772 nM[6]

Linaclotide Human
cGMP synthesis

(C2BBe cells)
EC50 523 nM[6]
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Note: This table summarizes available quantitative data. Direct comparison between studies

should be made with caution due to variations in experimental conditions.

Signaling Pathways of Guanylin and Uroguanylin
The binding of guanylin or uroguanylin to the extracellular domain of GC-C initiates a signaling

cascade that is crucial for intestinal and renal function.

Intestinal Signaling Pathway
In the intestine, the activation of GC-C and the subsequent increase in intracellular cGMP lead

to the activation of cGMP-dependent protein kinase II (PKGII).[2] PKGII then phosphorylates

and activates the cystic fibrosis transmembrane conductance regulator (CFTR), an ion channel,

resulting in the secretion of chloride and bicarbonate ions into the intestinal lumen.[2] This is

accompanied by the inhibition of the sodium/hydrogen exchanger 3 (NHE3), which reduces

sodium absorption.[7] The net effect is an efflux of ions and water into the lumen, which is

essential for maintaining mucosal hydration and facilitating digestion.[2]
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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